REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:12])[CH:10]=[CH2:11]>C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:11][CH2:10][C:9]2=[O:12]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
stainless steel
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was sealed
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
TEMPERATURE
|
Details
|
cooled in dry ice/acetone before the anhydrous hydrogen fluoride (117 grams)
|
Type
|
CUSTOM
|
Details
|
condensed into the system
|
Type
|
TEMPERATURE
|
Details
|
before being heated to 100° C. for four hours thirty minutes
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
TEMPERATURE
|
Details
|
the system cooled to 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(CCOC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g | |
YIELD: CALCULATEDPERCENTYIELD | 147.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |